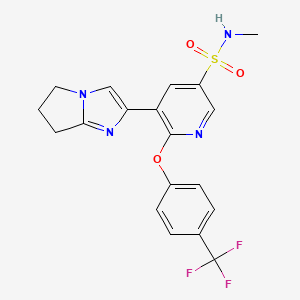
Tead-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TEAD-IN-6 is a modulator that inhibits the interaction between Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ) with TEA domain family members (TEAD). This compound has significant applications in cancer research due to its ability to disrupt the YAP1/TAZ-TEAD interaction .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for TEAD-IN-6 involve several steps. The preparation of the mother liquor involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The industrial production methods for this compound are not explicitly detailed in the available literature, but it is typically synthesized in research laboratories for experimental purposes.
Analyse Chemischer Reaktionen
TEAD-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
TEAD-IN-6 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis . By inhibiting the YAP1/TAZ-TEAD interaction, this compound can help researchers understand the mechanisms of tumorigenesis and develop potential therapeutic strategies . Additionally, this compound is used in studies related to tissue homeostasis, regeneration, and development .
Wirkmechanismus
TEAD-IN-6 exerts its effects by inhibiting the interaction between YAP1/TAZ and TEAD transcription factors. This inhibition disrupts the transcriptional activity of TEAD, leading to the suppression of genes involved in cell proliferation and survival . The molecular targets of this compound include the central pocket of TEAD, where it binds and prevents the interaction with YAP1/TAZ . This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
TEAD-IN-6 is unique in its ability to inhibit the YAP1/TAZ-TEAD interaction. Similar compounds include:
MY-1076: A potent YAP inhibitor with anti-gastric cancer activity.
LM-41: A flufenamic acid-derived TEAD inhibitor that reduces the expression of CTGF, Cyr61, Axl, and NF2.
Verteporfin: A YAP inhibitor used in photodynamic therapy that also induces apoptosis and inhibits autophagy.
MYF-01-37: A novel covalent TEAD inhibitor.
AICAR phosphate: An AMPK activator and inhibitor of autophagy, YAP, and mitophagy.
These compounds share similar targets and mechanisms but differ in their specific applications and efficacy.
Eigenschaften
Molekularformel |
C19H17F3N4O3S |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-N-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C19H17F3N4O3S/c1-23-30(27,28)14-9-15(16-11-26-8-2-3-17(26)25-16)18(24-10-14)29-13-6-4-12(5-7-13)19(20,21)22/h4-7,9-11,23H,2-3,8H2,1H3 |
InChI-Schlüssel |
UNZNMUZYUKSBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)C3=CN4CCCC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


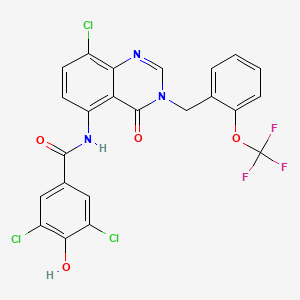
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)

![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
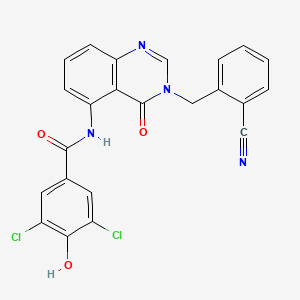
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

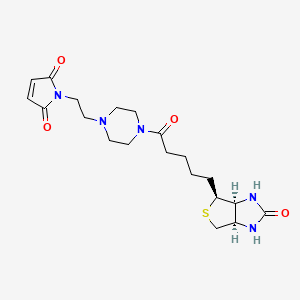
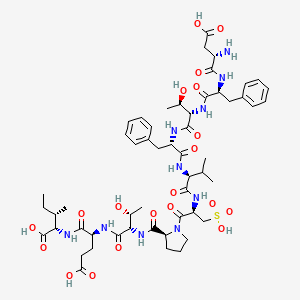
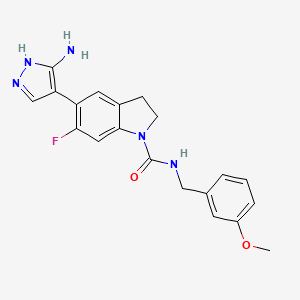
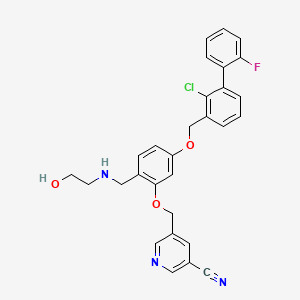


![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
